molecular formula C16H16N4O3S B11484199 Methyl 3-amino-2-carbamoyl-6-methyl-4-(pyridin-3-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Methyl 3-amino-2-carbamoyl-6-methyl-4-(pyridin-3-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B11484199
M. Wt: 344.4 g/mol
InChI Key: XLILBSCFDHSFAI-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-carbamoyl-6-methyl-4-(pyridin-3-yl)-4H,7H-thieno[2,3-b]pyridine-5-carboxylate is a complex heterocyclic compound It features a thieno[2,3-b]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-carbamoyl-6-methyl-4-(pyridin-3-yl)-4H,7H-thieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common approach starts with the construction of the thieno[2,3-b]pyridine core, followed by functional group modifications to introduce the amino, carbamoyl, and ester groups. Key steps may include:

    Cyclization Reactions: Formation of the thieno[2,3-b]pyridine core through cyclization reactions involving sulfur-containing precursors.

    Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

    Carbamoylation: Addition of the carbamoyl group using reagents like isocyanates or carbamoyl chlorides.

    Esterification: Formation of the ester group through esterification reactions using alcohols and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-carbamoyl-6-methyl-4-(pyridin-3-yl)-4H,7H-thieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 3-amino-2-carbamoyl-6-methyl-4-(pyridin-3-yl)-4H,7H-thieno[2,3-b]pyridine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features and biological activity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Chemistry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-carbamoyl-6-methyl-4-(pyridin-3-yl)-4H,7H-thieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-thiophene carboxylate
  • Methyl 3-sulfonyl amino-2-thiophenecarboxylate
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

Methyl 3-amino-2-carbamoyl-6-methyl-4-(pyridin-3-yl)-4H,7H-thieno[2,3-b]pyridine-5-carboxylate is unique due to its specific combination of functional groups and the thieno[2,3-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 3-amino-2-carbamoyl-6-methyl-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C16H16N4O3S/c1-7-9(16(22)23-2)10(8-4-3-5-19-6-8)11-12(17)13(14(18)21)24-15(11)20-7/h3-6,10,20H,17H2,1-2H3,(H2,18,21)

InChI Key

XLILBSCFDHSFAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)SC(=C2N)C(=O)N)C3=CN=CC=C3)C(=O)OC

Origin of Product

United States

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